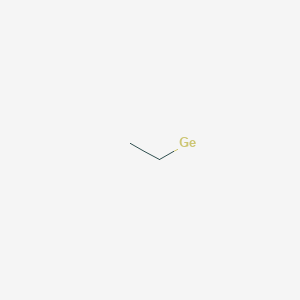
Ethylger-manium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C₂H₈Ge It is a colorless, flammable liquid that is used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C2H5MgBr→Ge(C2H5)2+2MgBrCl
The resulting diethylgermane can then be reduced to ethylgermane using lithium aluminum hydride:
Ge(C2H5)2+LiAlH4→GeH3C2H5+LiAlH3C2H5
Industrial Production Methods
In industrial settings, ethylgermane can be produced through the reaction of germanium dioxide with ethylsilane in the presence of a catalyst. This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethylgermane undergoes various chemical reactions, including:
Oxidation: Ethylgermane can be oxidized to form germanium dioxide and ethylene.
Reduction: It can be reduced to form germane and ethane.
Substitution: Ethylgermane can undergo substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and ethylene.
Reduction: Germane and ethane.
Substitution: Halogermanes such as chlorogermane and bromogermane.
Aplicaciones Científicas De Investigación
Ethylgermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Ethylgermane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases.
Industry: Ethylgermane is used in the production of germanium-based semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which ethylgermane exerts its effects involves the interaction of its germanium atom with various molecular targets. In biological systems, organogermanium compounds are believed to modulate immune responses and exhibit antioxidant properties. The exact molecular pathways involved are still under investigation, but it is thought that ethylgermane can interact with cellular proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Ethylgermane can be compared with other organogermanium compounds such as:
Methylgermane (CH₃GeH₃): Similar in structure but with a methyl group instead of an ethyl group.
Diethylgermane (C₄H₁₀Ge): Contains two ethyl groups attached to the germanium atom.
Germane (GeH₄): The simplest germanium hydride, lacking any organic substituents.
Propiedades
Fórmula molecular |
C2H5Ge |
|---|---|
Peso molecular |
101.69 g/mol |
InChI |
InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3 |
Clave InChI |
GIEAINOVPLDQPT-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















